molecular formula C7H11N3O3 B1401628 ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 3912-22-9

ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B1401628
CAS No.: 3912-22-9
M. Wt: 185.18 g/mol
InChI Key: CWNGKDZLVJXDNC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.

Future Directions

The future directions in the research and application of triazole compounds like ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate could involve exploring their potential uses in various fields such as medicinal chemistry, given their broad biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The general steps are as follows:

    Preparation of the Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide in a suitable solvent.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole is then esterified with ethyl acetate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxymethyl group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ethyl 2-[4-(carboxy)-1H-1,2,3-triazol-1-yl]acetate.

    Reduction: Formation of ethyl 2-[4-(hydroxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl]acetate.

    Substitution: Formation of various substituted triazole derivatives depending on the reagent used.

Comparison with Similar Compounds

    Ethyl 2-[4-(methyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with a methyl group instead of a hydroxymethyl group.

    Ethyl 2-[4-(carboxy)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with a carboxy group instead of a hydroxymethyl group.

    Ethyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.

Uniqueness: Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and enhance the compound’s binding affinity to biological targets. This makes it a valuable intermediate in the synthesis of bioactive molecules and materials.

Properties

IUPAC Name

ethyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-2-13-7(12)4-10-3-6(5-11)8-9-10/h3,11H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNGKDZLVJXDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

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